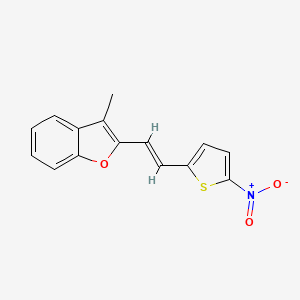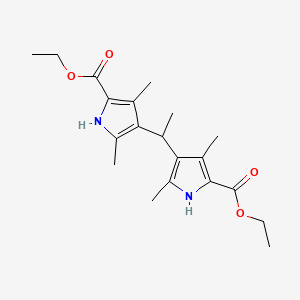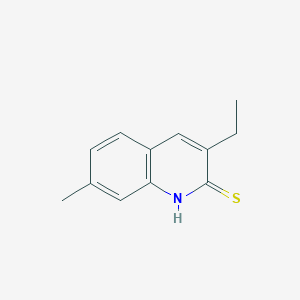
3-Ethyl-7-methylquinoline-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-7-methylquinoline-2-thiol is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-7-methylquinoline-2-thiol typically involves the functionalization of the quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes or ketones in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as the primary reagents .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only improve yield but also reduce the production of hazardous by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-7-methylquinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinolines.
Substitution: Halogenated quinolines, thiolated quinolines.
Aplicaciones Científicas De Investigación
3-Ethyl-7-methylquinoline-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor
Mecanismo De Acción
The mechanism of action of 3-Ethyl-7-methylquinoline-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. These interactions make it a potent antimicrobial and anticancer agent .
Comparación Con Compuestos Similares
Quinoline: The parent compound, known for its broad range of biological activities.
2-Methylquinoline: Similar structure but lacks the thiol group, resulting in different reactivity.
7-Methylquinoline: Similar structure but lacks the ethyl group, affecting its physical and chemical properties
Uniqueness: The thiol group, in particular, provides additional sites for chemical modification and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C12H13NS |
|---|---|
Peso molecular |
203.31 g/mol |
Nombre IUPAC |
3-ethyl-7-methyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C12H13NS/c1-3-9-7-10-5-4-8(2)6-11(10)13-12(9)14/h4-7H,3H2,1-2H3,(H,13,14) |
Clave InChI |
GHZRCWLZLWOGSD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C(C=C2)C)NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


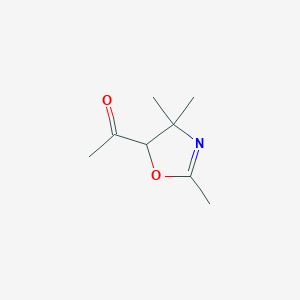
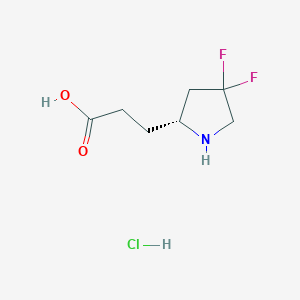
![4-Aminobenzo[d]oxazole-2-carbaldehyde](/img/structure/B15209846.png)
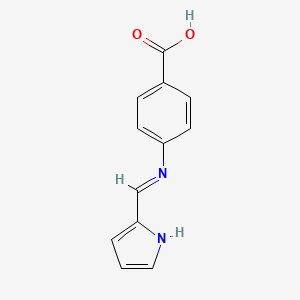
![5-[4-Acetamidophenoxy]-8-amino-6-methoxyquinoline](/img/structure/B15209860.png)
![5-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-3-ol](/img/structure/B15209863.png)
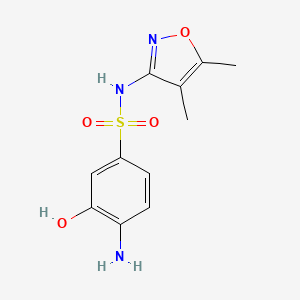
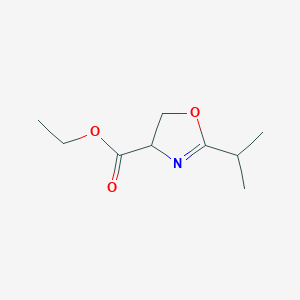


![5-Benzyl-5H-thieno[2,3-c]pyrrole](/img/structure/B15209884.png)
